REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[ClH:14].[CH2:1]([NH:8][CH2:9][CH2:10][Cl:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
79.05 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux (6 h)
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected via suction filtration
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 65° C. (24 h)
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Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |